An In-Depth Technical Guide to the Synthesis, Structure, and Applications of 4-Bromo-1,8-naphthalimide
An In-Depth Technical Guide to the Synthesis, Structure, and Applications of 4-Bromo-1,8-naphthalimide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification of the Subject Compound
Initial inquiries into the crystal structure of "4-Bromo-1,8-naphthyridin-2(1H)-one" have revealed a significant lack of available scientific literature and crystallographic data for this specific molecule. Conversely, the structurally related compound, 4-Bromo-1,8-naphthalimide , is extensively documented. The two scaffolds, while both bicyclic aromatic systems, differ fundamentally. The 1,8-naphthyridin-2(1H)-one core is a nitrogenated heterocycle, whereas the 1,8-naphthalimide core is based on a naphthalene backbone with a cyclic imide functional group. Given this discrepancy and the abundance of data for the latter, this guide will proceed under the well-founded assumption that the intended compound of interest is 4-Bromo-1,8-naphthalimide. This document aims to provide a comprehensive technical overview of its synthesis, physicochemical properties, crystal structure, and its significant applications in the field of drug development.
Introduction to 4-Bromo-1,8-naphthalimide: A Versatile Scaffold
4-Bromo-1,8-naphthalimide is a key synthetic intermediate belonging to the naphthalimide class of compounds. These molecules are characterized by a planar 1,8-naphthalimide ring system which is known for its remarkable photophysical properties, including strong fluorescence. The introduction of a bromine atom at the 4-position of the naphthalene ring provides a reactive handle for a wide array of chemical modifications, making 4-bromo-1,8-naphthalimide a valuable building block in the synthesis of more complex functional molecules.[1] Its derivatives have garnered significant interest in medicinal chemistry and materials science, with applications ranging from fluorescent probes for biological imaging to potential therapeutic agents.[2]
Synthesis and Physicochemical Characterization
The primary and most common route to 4-Bromo-1,8-naphthalimide is a two-step process starting from the commercially available 1,8-naphthalic anhydride.
Synthesis Pathway
The synthesis involves the bromination of 1,8-naphthalic anhydride to yield 4-bromo-1,8-naphthalic anhydride, followed by imidization to the final product.
Caption: Synthetic route to 4-Bromo-1,8-naphthalimide.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1,8-naphthalimide
This protocol details the imidization of 4-bromo-1,8-naphthalic anhydride.
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Reaction Setup: Suspend 2.7 grams (10 mmol) of 4-bromo-1,8-naphthalic anhydride in 300 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]
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Heating: Heat the suspension to 75°C with vigorous stirring.[3]
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Addition of Ammonia: Carefully add 5 mL of aqueous ammonia dropwise to the reaction mixture.[3]
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Reflux: Maintain the reaction mixture at reflux for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.[3]
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Isolation and Purification: Filter the solid precipitate and wash it with absolute ethanol. Dry the product under vacuum at 40°C to yield 4-Bromo-1,8-naphthalimide.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-1,8-naphthalimide and its precursor are presented below.
| Property | 4-Bromo-1,8-naphthalic Anhydride | 4-Bromo-1,8-naphthalimide |
| Molecular Formula | C₁₂H₅BrO₃[2] | C₁₂H₆BrNO₂ |
| Molecular Weight | 277.07 g/mol [2] | 276.09 g/mol |
| Appearance | White to light yellow powder | Off-white to pale yellow solid |
| Melting Point | 217-219 °C[4] | >300 °C |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | Sparingly soluble in common organic solvents |
| CAS Number | 81-86-7[4] | 2928-88-3 |
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 11.80 (s, 1H, NH), 8.48 (m, 2H, Ar-H), 8.23 (d, J = 7.6 Hz, 1H, Ar-H), 8.15 (d, J = 7.6 Hz, 1H, Ar-H), 7.94 (t, J = 7.6 Hz, 1H, Ar-H).[3]
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Mass Spectrometry (EI-MS): m/z 275 (M⁺).[3]
Crystal Structure of 4-Bromo-1,8-naphthalimide and its Derivatives
Molecular Geometry
The 1,8-naphthalimide core is an extended, planar aromatic system.[6] The imide group, consisting of two carbonyls bonded to a nitrogen atom, is fused to the naphthalene ring at the 1 and 8 positions. The bromine atom is substituted at the 4-position of this planar ring system. The planarity of the naphthalimide unit is a key feature that facilitates its intercalation into DNA, a mechanism relevant to its application in drug development.[6]
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-bromo-1,8-naphthalimide derivatives is largely governed by π-π stacking interactions between the planar naphthalimide rings of adjacent molecules.[6] These interactions are a dominant force in the solid-state assembly of such aromatic systems. The presence of the bromine atom can introduce additional weak halogen bonding interactions, further influencing the crystal packing. Hydrogen bonding involving the imide N-H group is also a significant contributor to the supramolecular architecture in the unsubstituted parent compound.
Caption: Dominant π-π stacking interactions in the crystal lattice.
Applications in Drug Development and Research
The 4-bromo-1,8-naphthalimide scaffold is a cornerstone in the development of various biologically active molecules and research tools.
Fluorescent Probes and Cellular Imaging
The inherent fluorescence of the 1,8-naphthalimide core makes it an excellent fluorophore. The bromine at the 4-position can be readily displaced by various nucleophiles, a property that has been exploited to design "turn-on" fluorescent probes for detecting specific biological analytes and enzymatic activities in living cells.[7]
Antifungal and Anticancer Agents
Derivatives of 4-bromo-1,8-naphthalimide have been synthesized and investigated for their potential as antifungal and anticancer agents. The mechanism of action for their anticancer properties is often attributed to their ability to intercalate into DNA, disrupting DNA replication and transcription processes in cancer cells.[5] The unique structure of naphthalimides allows them to target multiple biological pathways, which is a promising strategy to overcome drug resistance.[7]
Conclusion
While the specific compound "4-Bromo-1,8-naphthyridin-2(1H)-one" remains elusive in the current body of scientific literature, the closely related and well-documented 4-Bromo-1,8-naphthalimide offers a rich field of study for researchers in medicinal chemistry and materials science. Its straightforward synthesis, versatile reactivity, and favorable photophysical properties make it a valuable building block for the creation of novel therapeutic agents and advanced molecular probes. The understanding of its solid-state structure, primarily driven by π-π stacking interactions, provides a rational basis for the design of new derivatives with tailored properties for specific biological applications.
References
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The Royal Society of Chemistry. Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Available from: [Link]
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Chemsrc. 4-Bromo-1,8-naphthalic Anhydride | CAS#:81-86-7. Available from: [Link]
- Ferguson, J., et al. N-(2-Bromoethyl)-4-piperidino-1,8-naphthalimide and N-(3-bromopropyl)-4-piperidino-1,8-naphthalimide.
- Nouman, et al. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.
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ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies | Request PDF. Available from: [Link]
- Wang, Y., et al. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules. 2015.
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Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-1,8-Naphthalic Anhydride: A Key Intermediate in Advanced Chemical Synthesis. Available from: [Link]
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ResearchGate. A review of investigation on 4-substituted 1,8-naphthalimide derivatives. Available from: [Link]
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